molecular formula C19H16Cl2N2O2S B2408338 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate CAS No. 953221-66-4

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate

Cat. No.: B2408338
CAS No.: 953221-66-4
M. Wt: 407.31
InChI Key: FQEUKTFTUBJDNP-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is a synthetic chemical compound designed for research and development purposes. It is built around a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in compounds with significant therapeutic potential . The structure incorporates a piperidine moiety, a common feature in bioactive molecules that often contributes to pharmacokinetic properties, and a 2,4-dichlorobenzoate ester group. The specific, mechanism of action and full pharmacological profile of this compound would require empirical determination by the researcher. The benzothiazole scaffold is recognized for its relevance in neuroscience research, particularly in the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases . For instance, benzothiazole-piperidine hybrids have been investigated as potential anti-Alzheimer's agents, displaying activity as histamine H3 receptor ligands alongside the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . Furthermore, the 2-(piperidin-4-yl)-1H-imidazole motif, a structural relative, has been identified in novel compounds exhibiting anti-inflammatory activity by modulating the NF-κB pathway . This suggests that related chemical architectures hold value for researching inflammatory conditions. Researchers may find this compound particularly valuable as a chemical intermediate or as a reference standard in the synthesis and biological evaluation of new molecules targeting a range of disorders. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c20-12-4-6-14(15(21)10-12)18(24)25-13-5-7-16-17(11-13)26-19(22-16)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEUKTFTUBJDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate typically involves the coupling of substituted 2-amino benzothiazoles with 2,4-dichlorobenzoic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is unique due to the presence of both the piperidine and dichlorobenzoate moieties, which confer specific chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes with high selectivity makes it a promising candidate for anti-inflammatory drug development .

Biological Activity

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate (CAS Number: 953196-21-9) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

  • Molecular Formula : C22H19N3O4S
  • Molecular Weight : 421.5 g/mol
  • Structure : The compound features a piperidine ring, a benzothiazole moiety, and a dichlorobenzoate group.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate exhibit promising antimicrobial properties. For instance:

  • Study Findings : A series of thiazolidinone derivatives were synthesized and screened against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
CompoundMIC (µg/mL)Bacterial Strains
Thiazolidinone 4a100Staphylococcus aureus
Thiazolidinone 4e200Escherichia coli

Anti-inflammatory Activity

The benzothiazole derivative class has been reported to exhibit anti-inflammatory effects. In particular, compounds with piperidine rings have shown inhibition of pro-inflammatory cytokines in vitro:

  • Case Study : A study on similar benzothiazole derivatives indicated their ability to inhibit the production of TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of compounds related to 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate has been explored extensively:

  • Research Findings : In vitro studies demonstrated that certain benzothiazole derivatives possess significant antiproliferative activity against various cancer cell lines. For example, one derivative exhibited IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cell lines .
Cell LineIC50 Value (µM)
MDA-MB-231 (Breast)19.9
OVCAR-3 (Ovarian)75.3

The biological activities of these compounds are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many piperidine derivatives act as reversible inhibitors of enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Receptors : These compounds may bind to specific receptors or proteins within cells, modulating signaling pathways that lead to cell growth inhibition or apoptosis.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate, and how can purity be optimized?

  • Methodology :

  • Step 1 : Synthesize the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions .
  • Step 2 : Introduce the piperidine moiety through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) at the 6-position of the benzothiazole .
  • Step 3 : Esterify the hydroxyl group at the 6-position with 2,4-dichlorobenzoyl chloride using a coupling agent like DCC/DMAP in anhydrous dichloromethane .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers are diagnostic?

  • Techniques :

  • 1H/13C-NMR : Identify the piperidine protons (δ 1.5–3.5 ppm, multiplet) and aromatic protons from the dichlorobenzoate (δ 7.5–8.5 ppm) .
  • HRMS : Confirm the molecular ion peak (e.g., [M+H]+) with a mass accuracy ≤5 ppm .
  • FT-IR : Detect ester carbonyl stretching (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2,4-dichlorobenzoate group in biological activity?

  • Design :

  • Synthesize analogs with substituent variations (e.g., 2,4-difluoro, 2-bromo-4-chloro) and test cytotoxicity against cancer cell lines (e.g., HepG2, HCT116) .
  • Compare IC50 values to determine electronic (Cl vs. F) and steric (ortho vs. para) effects on activity .
  • Use molecular docking to assess interactions with target proteins (e.g., kinases or GPCRs) .

Q. What computational approaches predict the compound’s binding affinity for G-protein-coupled receptors (GPCRs)?

  • Strategies :

  • Perform density functional theory (DFT) calculations to optimize the compound’s geometry and electronic properties .
  • Use AutoDock Vina or Schrödinger Suite for docking studies, focusing on piperidine’s interaction with GPCR hydrophobic pockets (e.g., CB1 receptor, as seen in rimonabant analogs) .
  • Validate predictions with radioligand displacement assays using HEK293 cells expressing target GPCRs .

Q. How should researchers resolve discrepancies in cytotoxicity data across cell lines (e.g., HepG2 vs. SKOV-3)?

  • Analysis Framework :

  • Assay standardization : Ensure consistent MTT/PI staining protocols and cell viability thresholds .
  • Mechanistic profiling : Compare apoptosis markers (caspase-3/7 activation) and cell-cycle arrest (flow cytometry) between responsive and resistant lines .
  • Transcriptomics : Perform RNA-seq to identify differential expression of drug-metabolizing enzymes (e.g., CYP450s) or efflux pumps (e.g., P-gp) .

Q. What formulation strategies improve solubility and stability for in vivo pharmacokinetic studies?

  • Methods :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nano-encapsulation : Use PEGylated liposomes or PLGA nanoparticles to prolong circulation time .
  • Stability assays : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (37°C) via HPLC-UV .

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